REACTION_CXSMILES
|
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[NH:10][CH2:11][CH2:12][CH2:13][CH2:14][NH:15]C(OC(C)(C)C)=O>FC(F)(F)C(O)=O>[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[NH:10][CH2:11][CH2:12][CH2:13][CH2:14][NH2:15]
|
Name
|
4-(benzimidazol-2-ylamino)-1-(tert-butyloxycarbonylamino)butane
|
Quantity
|
198 mg
|
Type
|
reactant
|
Smiles
|
N1=C(NC2=C1C=CC=C2)NCCCCNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated at RT during the course of 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred with ether
|
Type
|
WASH
|
Details
|
washed with pentane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
N1=C(NC2=C1C=CC=C2)NCCCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |